(E)-7-allyl-8-(2-(4-ethoxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Description
(E)-7-allyl-8-(2-(4-ethoxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H22N6O3 and its molecular weight is 382.424. The purity is usually 95%.
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Scientific Research Applications
Multitarget Drugs for Neurodegenerative Diseases
Research on similar purine derivatives has led to the development of water-soluble tricyclic xanthine derivatives designed to improve solubility and target multiple receptors related to neurodegenerative diseases. These compounds, including 8-benzyl-substituted tetrahydropyrazino[2,1‐f]purinediones, have shown potential as dual-target-directed A1/A2A adenosine receptor antagonists. Some of these derivatives also exhibit triple-target inhibition, including monoamine oxidase (MAO) inhibition, making them promising candidates for the treatment of conditions such as Parkinson's and Alzheimer's diseases (Brunschweiger et al., 2014).
Synthesis and Characterization of Derivatives
Studies on methoxybenzylidene derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione and their reactions with nucleophilic reagents have contributed to the understanding of how such compounds can be synthesized and modified. These reactions provide valuable insights into the structural flexibility and reactivity of purine-based compounds, which can be applied to design new molecules with desired biological activities (Tetere et al., 2011).
Molecular Structure Analysis
The crystal structure analysis of related compounds, such as 5-(4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, helps in understanding the molecular conformation, intermolecular interactions, and potential binding sites of purine derivatives. This information is crucial for the rational design of compounds with specific biological activities (Wulan Zeng, 2014).
Intermolecular Interactions and Material Design
Quantitative analysis of intermolecular interactions in compounds like 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione provides insights into the molecular basis of their properties. Understanding these interactions is essential for the design of new materials with specific functionalities, including pharmaceuticals (Shukla et al., 2020).
Properties
IUPAC Name |
8-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-5-11-25-15-16(23(3)19(27)24(4)17(15)26)21-18(25)22-20-12-13-7-9-14(10-8-13)28-6-2/h5,7-10,12H,1,6,11H2,2-4H3,(H,21,22)/b20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCLXIPGWBAZBU-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC2=NC3=C(N2CC=C)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC2=NC3=C(N2CC=C)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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